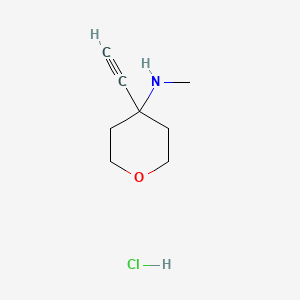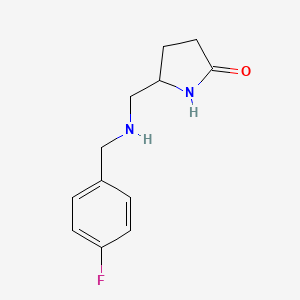
1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one is a chemical compound characterized by the presence of both difluoromethoxy and trifluoroethanone groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one typically involves the introduction of difluoromethoxy and trifluoroethanone groups onto a phenyl ring. One common synthetic route includes the nucleophilic substitution reaction where a difluoromethoxy group is introduced to a phenyl ring, followed by the addition of a trifluoroethanone group. Industrial production methods often utilize advanced catalytic processes and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroethanone group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoroethanone groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)phenyl)ethanamine: Similar in structure but with an ethanamine group instead of a trifluoroethanone group.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group but differ in the other functional groups attached.
Trifluoromethyl Ethers: Compounds with trifluoromethyl groups attached to ethers, offering different chemical properties and applications. The uniqueness of this compound lies in its specific combination of difluoromethoxy and trifluoroethanone groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKZLFNYBABTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)






![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)




